molecular formula C17H16BrNO2 B8153264 (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid benzyl ester

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid benzyl ester

Cat. No.: B8153264
M. Wt: 346.2 g/mol
InChI Key: RBOUPEKTGKRREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid benzyl ester: is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid benzyl ester typically involves the following steps:

  • Bromination: The starting material, isoindole, undergoes bromination to introduce the bromo group at the 4-position.

  • Esterification: The resulting brominated isoindole is then reacted with benzyl alcohol in the presence of a strong acid catalyst to form the benzyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid benzyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and sodium iodide (NaI) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Amines and amides.

  • Substitution: Azides, iodides, and other substituted derivatives.

Scientific Research Applications

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid benzyl ester: has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid benzyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid benzyl ester: is compared with other similar compounds, such as:

  • Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.

  • Brominated indoles: Other brominated derivatives of indole with varying properties and applications.

Properties

IUPAC Name

benzyl 2-(4-bromo-1,3-dihydroisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-16-8-4-7-14-9-19(10-15(14)16)11-17(20)21-12-13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOUPEKTGKRREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC(=O)OCC3=CC=CC=C3)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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